N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
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Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C22H17FN2O4S and its molecular weight is 424.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide and related compounds have been synthesized and characterized in various studies. The process typically involves reactions between specific amine and acid or ester components, yielding high-purity products. These compounds are thoroughly analyzed using techniques such as NMR, IR, UV, and mass spectrometry to determine their structural and chemical properties (Manolov, Ivanov, & Bojilov, 2021).
Molecular Interaction Studies
Studies have explored the interaction of similar compounds with biological targets. For example, certain sulfonamides have been examined for their ability to inhibit key enzymes like carbonic anhydrase, showcasing their potential in therapeutic applications. The inhibitory effects are often quantified through IC50 values, providing insight into the potency and specificity of these interactions (Bilginer et al., 2019).
Material Science Applications
In material science, the incorporation of fluorinated and sulfonated groups into polymers has been investigated. These modifications can significantly enhance the properties of materials, such as thermal and chemical stability, mechanical strength, and conductivity. Such advanced materials have potential applications in areas like membrane technology and energy storage (Singh et al., 2014).
Pharmacological Applications
Compounds with similar structures have been evaluated for various pharmacological activities. For instance, derivatives have been studied as inhibitors of enzymes like cyclooxygenase-2 (COX-2), highlighting their potential in developing treatments for conditions like inflammation and pain. The structural elements, such as the fluorine atom, play a crucial role in modulating the activity and selectivity of these compounds (Hashimoto et al., 2002).
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4S/c23-16-7-11-18(12-8-16)30(27,28)14-13-21(26)24-17-9-5-15(6-10-17)22-25-19-3-1-2-4-20(19)29-22/h1-12H,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJPYYBLUZDPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.